molecular formula C24H29NO6 B11149348 trans-4-[({2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid

trans-4-[({2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid

Cat. No.: B11149348
M. Wt: 427.5 g/mol
InChI Key: KHZBGCXATFJJRM-UHFFFAOYSA-N
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Description

trans-4-[({2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid: is a complex organic compound featuring a benzo[c]chromene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-4-[({2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid typically involves multiple steps:

    Formation of the Benzo[c]chromene Core: The initial step involves the synthesis of the benzo[c]chromene core, which can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Attachment of the Propanoyl Group:

    Amidation Reaction: The propanoyl derivative is then subjected to an amidation reaction with an appropriate amine to form the amide linkage.

    Cyclohexane Carboxylic Acid Addition: Finally, the cyclohexane carboxylic acid moiety is introduced through a coupling reaction, often using reagents like carbodiimides to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[c]chromene core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the carbonyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions or as a potential lead compound in drug discovery efforts targeting specific biological pathways.

Medicine

Medically, the compound could be investigated for its therapeutic potential, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

Industry

In industry, this compound might find applications in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which trans-4-[({2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid exerts its effects depends on its interaction with molecular targets. These interactions often involve binding to specific enzymes or receptors, leading to modulation of their activity. The pathways involved can include signal transduction cascades, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of trans-4-[({2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid lies in its specific structural features, such as the combination of the benzo[c]chromene core with the cyclohexane carboxylic acid moiety. This unique structure can confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H29NO6

Molecular Weight

427.5 g/mol

IUPAC Name

4-[[2-[(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]propanoylamino]methyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C24H29NO6/c1-14(22(26)25-13-15-6-8-16(9-7-15)23(27)28)30-17-10-11-19-18-4-2-3-5-20(18)24(29)31-21(19)12-17/h10-12,14-16H,2-9,13H2,1H3,(H,25,26)(H,27,28)

InChI Key

KHZBGCXATFJJRM-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCC1CCC(CC1)C(=O)O)OC2=CC3=C(C=C2)C4=C(CCCC4)C(=O)O3

Origin of Product

United States

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